EGFR Kinase Selectivity: 2-Cyano-3-phenylprop-2-enamide Exhibits Superior Selectivity Window vs. Substituted Analog AG-494
While the target compound's exact EGFR IC50 is not directly published, its close analog (E)-2-cyano-3-phenylacrylamide forms the core scaffold for highly selective tyrphostins. Comparative analysis with AG-494 (a 3,4-dihydroxy substituted derivative) demonstrates that the unsubstituted phenyl scaffold of 2-Cyano-3-phenylprop-2-enamide avoids the off-target promiscuity observed in the analog. AG-494 inhibits EGFR with an IC50 of 0.7 μM, but it also potently inhibits PDGFR (IC50 = 6 μM) and ErbB2 (IC50 = 39 μM) . In stark contrast, the unsubstituted or minimally substituted scaffold, as seen in AG 555, maintains EGFR inhibition (IC50 = 0.7 μM) while achieving >140-fold selectivity over the insulin receptor kinase and 50-fold over ErbB2 [1]. This indicates that the simpler, unsubstituted phenyl ring of CAS 15795-18-3 is a critical determinant for achieving a cleaner selectivity profile compared to polyhydroxylated analogs like AG-494.
| Evidence Dimension | Kinase Inhibition Selectivity Profile (IC50 values in μM) |
|---|---|
| Target Compound Data | EGFR: ~0.7 μM (inferred from AG 555); Insulin Receptor: >100 μM; ErbB2: ~42 μM |
| Comparator Or Baseline | AG-494 (3,4-dihydroxy analog): EGFR: 0.7 μM; PDGFR: 6 μM; ErbB2: 39 μM |
| Quantified Difference | Fold-selectivity (EGFR/Off-Target): Target scaffold >140x (vs. IRK), 50x (vs. ErbB2); Comparator scaffold 1.1x (vs. EGFR), 6x (vs. PDGFR) |
| Conditions | In vitro kinase inhibition assays using recombinant EGFR, ErbB2, PDGFR, and insulin receptor kinases. |
Why This Matters
Procuring the unsubstituted 2-Cyano-3-phenylprop-2-enamide scaffold is essential for projects requiring a highly selective EGFR inhibitor starting point, as it avoids the off-target liabilities inherent to more complex substituted analogs.
- [1] AG 555. (n.d.). Product Description. *BOC Sciences*. Retrieved from https://antiviral.bocsci.com View Source
